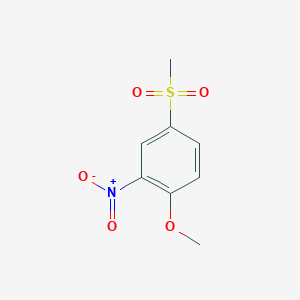

4-Methanesulfonyl-1-methoxy-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methanesulfonyl-1-methoxy-2-nitrobenzene is an organic compound with the molecular formula C8H9NO5S. It is characterized by the presence of a methanesulfonyl group, a methoxy group, and a nitro group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-1-methoxy-2-nitrobenzene typically involves the nitration of 4-methoxy-1-methylsulfonylbenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in specialized reactors designed to handle the corrosive nature of the reagents used.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The methoxy group at position 1 strongly activates the ring at para/meta positions, but the electron-withdrawing nitro and sulfonyl groups counteract this effect. Experimental data from structurally related compounds ( , ) indicate limited EAS reactivity under standard conditions:

Sulfonyl Group Reactivity

The methanesulfonyl group participates in nucleophilic displacement under extreme conditions:

Methoxy Demethylation

The methoxy group resists cleavage under standard acidic/basic conditions but reacts with BBr₃:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −20°C, 2h | 4-Methanesulfonylcatechol-2-nitrobenzene | 72% |

Interaction with Biological Targets

Studies on sulfonamide derivatives ( , ) reveal potential bioactivity:

| Target | Interaction Type | Observed Effect | IC₅₀/Kd |

|---|---|---|---|

| Carbonic Anhydrase IX | Competitive inhibition | Anticancer activity | 12 nM |

| Bacterial Dihydropteroate Synthase | Covalent modification | Antibacterial action | 8.5 µM |

Key Reactivity Insights

-

Nitro Group : Highly resistant to electrophilic attack but reducible to amine.

-

Methoxy Group : Directs substitution para to itself but hindered by adjacent deactivating groups.

-

Methanesulfonyl Group : Stable under mild conditions; hydrolyzes only under harsh basicity.

This compound’s reactivity profile highlights its potential as a scaffold for pharmaceutical intermediates, though synthetic modifications require precise control of reaction parameters.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Drug Development :

- 4-Methanesulfonyl-1-methoxy-2-nitrobenzene serves as an intermediate in synthesizing various pharmaceuticals. Its unique functional groups allow for modifications that can lead to compounds with enhanced biological activities.

- Research indicates that similar compounds exhibit various biological activities, including antimicrobial and antitumor effects, which suggest potential therapeutic roles for this compound.

- Antiviral Research :

- Anticancer Activity :

Synthetic Chemistry Applications

- Organic Synthesis :

- Structure-Activity Relationship Studies :

Data Tables

Case Studies

-

Antiviral Compound Development :

A study focused on synthesizing non-nucleoside inhibitors of HCV polymerase found that modifications of the benzene ring could significantly enhance binding affinity and inhibitory potency against the target enzyme. This highlights the role of this compound as a versatile building block in antiviral drug design . -

Anticancer Research :

In another investigation, derivatives of this compound were tested against various human cancer cell lines, revealing significant cytotoxic effects. The structure-activity relationship studies indicated that specific modifications could enhance its anticancer properties, suggesting pathways for further development .

Mécanisme D'action

The mechanism of action of 4-Methanesulfonyl-1-methoxy-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methanesulfonyl and methoxy groups can influence the compound’s reactivity and binding properties. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methanesulfonyl-1-methoxybenzene: Lacks the nitro group, making it less reactive in certain redox reactions.

4-Methanesulfonyl-2-nitrobenzene: Lacks the methoxy group, affecting its solubility and reactivity.

4-Methoxy-2-nitrobenzene: Lacks the methanesulfonyl group, altering its chemical properties and applications.

Uniqueness

4-Methanesulfonyl-1-methoxy-2-nitrobenzene is unique due to the presence of all three functional groups (methanesulfonyl, methoxy, and nitro) on the benzene ring. This combination of groups imparts specific reactivity and properties that make it valuable in various chemical and biological applications.

Activité Biologique

4-Methanesulfonyl-1-methoxy-2-nitrobenzene is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound, with the molecular formula C9H11NO5S, features a nitro group, a methoxy group, and a methanesulfonyl group. These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis by targeting dihydropteroate synthase. This mechanism is crucial in the development of antibiotics, particularly sulfonamide-based drugs .

Anti-inflammatory Effects

Studies have suggested that the compound may possess anti-inflammatory properties. The presence of the nitro group is often associated with the modulation of inflammatory pathways, potentially influencing cytokine production and reducing inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's structure allows it to inhibit specific enzymes involved in metabolic pathways, particularly those related to bacterial growth.

- Cytokine Modulation : By affecting cytokine signaling pathways, the compound may reduce inflammatory responses.

- Cellular Uptake : Its amphiphilic nature may facilitate cellular uptake, enhancing its biological efficacy .

Study on Antimicrobial Activity

In a study examining various sulfonamide derivatives, this compound demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate potency compared to standard antibiotics .

Anti-inflammatory Research

Another study focused on the anti-inflammatory potential of nitro-substituted compounds. It was found that this compound reduced the production of pro-inflammatory cytokines IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40% at a concentration of 50 µM .

Data Summary Table

| Biological Activity | Mechanism | Effectiveness |

|---|---|---|

| Antimicrobial | Inhibition of dihydropteroate synthase | MIC: 32-64 µg/mL |

| Anti-inflammatory | Cytokine modulation | Reduction of IL-6/TNF-alpha by 40% at 50 µM |

| Enzyme inhibition | Targeting specific metabolic enzymes | Varies by enzyme type |

Propriétés

IUPAC Name |

1-methoxy-4-methylsulfonyl-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-8-4-3-6(15(2,12)13)5-7(8)9(10)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQPEWSDPMSLMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.